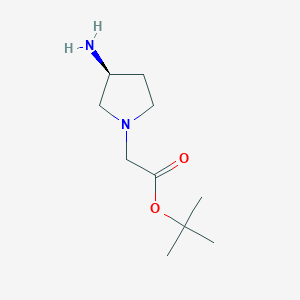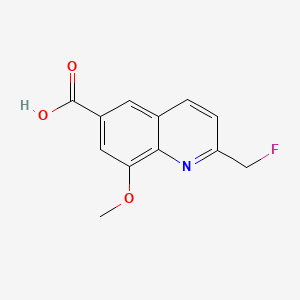
2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid is a fluorinated organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of enzyme-catalyzed reactions for the selective introduction of fluorine atoms has gained attention due to its environmental benefits and high selectivity .
化学反応の分析
Types of Reactions
2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols.
科学的研究の応用
2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties, making this compound a potential candidate for drug development.
Industry: The compound can be used in the development of fluorescent probes and materials for imaging applications
作用機序
The mechanism of action of 2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
- 2-Methylquinoline-6-carboxylic acid
- 8-Methoxyquinoline-6-carboxylic acid
- 2-Fluoromethylquinoline
Uniqueness
The presence of both the fluoromethyl and methoxy groups in 2-(Fluoromethyl)-8-methoxyquinoline-6-carboxylic acid distinguishes it from other quinoline derivatives. The fluorine atom enhances the compound’s stability and bioavailability, while the methoxy group can influence its electronic properties and reactivity .
特性
分子式 |
C12H10FNO3 |
|---|---|
分子量 |
235.21 g/mol |
IUPAC名 |
2-(fluoromethyl)-8-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C12H10FNO3/c1-17-10-5-8(12(15)16)4-7-2-3-9(6-13)14-11(7)10/h2-5H,6H2,1H3,(H,15,16) |
InChIキー |
XIGPCUFFQWQPBX-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=CC(=N2)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


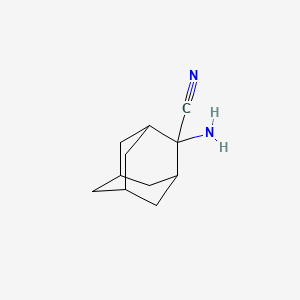
![2-[2,6-Bis(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14904063.png)
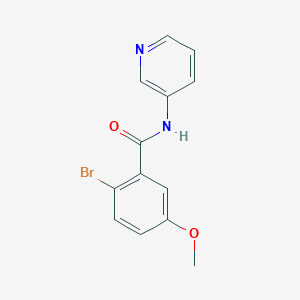
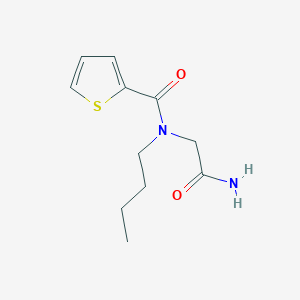
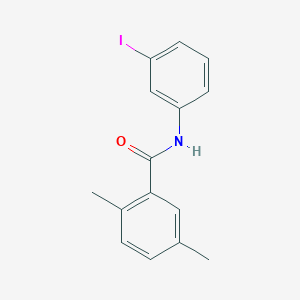
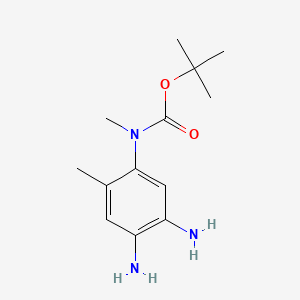
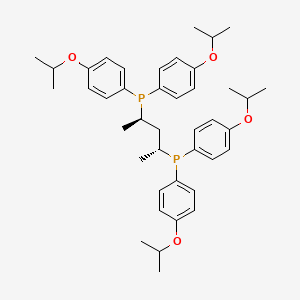
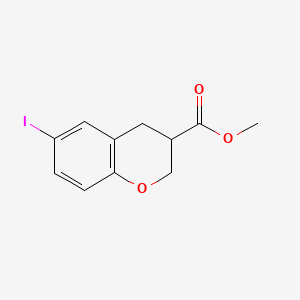
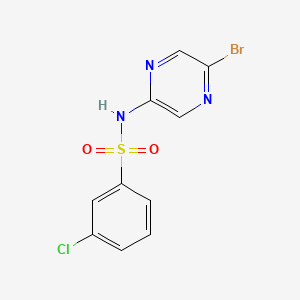
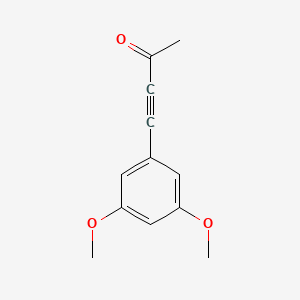

![4-({[(6-Carboxycyclohex-3-en-1-yl)carbonyl]amino}methyl)benzoic acid](/img/structure/B14904117.png)
